molecular formula C22H19F2N5O2 B2596477 9-(4-(tert-butyl)phenyl)-2-(3,4-difluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898442-33-6

9-(4-(tert-butyl)phenyl)-2-(3,4-difluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2596477
CAS RN: 898442-33-6
M. Wt: 423.424
InChI Key: WIWBJAJPLRKBCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-(tert-butyl)phenyl)-2-(3,4-difluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H19F2N5O2 and its molecular weight is 423.424. The purity is usually 95%.
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Scientific Research Applications

Materials Science Applications

Synthesis and Properties of Ortho-linked Polyamides : Research on similar structural moieties, such as those involving tert-butyl and aromatic rings, has led to the development of new polyamides with significant solubility and thermal stability, contributing to advancements in polymer science and materials engineering (Hsiao, Yang, & Chen, 2000).

Electrochromic Aromatic Polyamides : Investigations into aromatic polyamides incorporating tert-butyl and phenyl groups have demonstrated their utility in creating materials with desirable electrochromic properties, which are essential for developing smart windows and displays (Hsiao, Liou, & Wang, 2009).

Organic Synthesis

Development of New Pharmacophores : The synthesis of functionalized amino acid derivatives, including structures with tert-butyl and phenyl groups, has shown promise in the design of new anticancer agents, indicating the potential for medicinal chemistry applications of similar compounds (Kumar et al., 2009).

Nucleophilic Substitutions and Radical Reactions : Compounds featuring tert-butyl and phenyl azocarboxylates serve as versatile building blocks in synthetic organic chemistry, demonstrating the chemical reactivity and potential for diversification in synthetic routes involving similar chemical structures (Jasch, Höfling, & Heinrich, 2012).

Pharmacology

Antiviral Activity Studies : Research on purine nucleosides, which share structural similarities with the compound of interest, has identified derivatives with significant antiviral activity. This suggests potential pharmacological applications for similarly structured compounds in antiviral drug development (Westover et al., 1981).

properties

IUPAC Name

9-(4-tert-butylphenyl)-2-(3,4-difluorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O2/c1-22(2,3)12-5-7-13(8-6-12)29-20-17(27-21(29)31)16(18(25)30)26-19(28-20)11-4-9-14(23)15(24)10-11/h4-10H,1-3H3,(H2,25,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWBJAJPLRKBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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